Humalog

Description

Properties

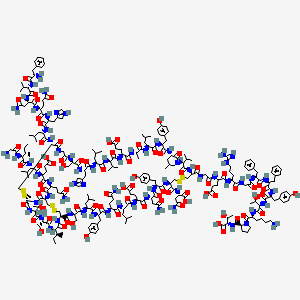

Molecular Formula |

C257H383N65O77S6 |

|---|---|

Molecular Weight |

5808 g/mol |

IUPAC Name |

(4S)-4-[[2-[[(1R,6R,12S,15S,18S,21S,24S,27S,30S,33S,36S,39S,42R,47R,50S,53S,56S,59S,62S,65S,68S,71S,74R,77S,80S,83S,88R)-88-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-6-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-47-[[(1S)-3-amino-1-carboxy-3-oxopropyl]carbamoyl]-53-(2-amino-2-oxoethyl)-62-(3-amino-3-oxopropyl)-77-[(2S)-butan-2-yl]-24,56-bis(2-carboxyethyl)-83-[(1R)-1-hydroxyethyl]-12,71,80-tris(hydroxymethyl)-33,50,65-tris[(4-hydroxyphenyl)methyl]-15-(1H-imidazol-4-ylmethyl)-27-methyl-18,30,36,59,68-pentakis(2-methylpropyl)-7,10,13,16,19,22,25,28,31,34,37,40,49,52,55,58,61,64,67,70,73,76,79,82,85,87-hexacosaoxo-21,39-di(propan-2-yl)-3,4,44,45,90,91-hexathia-8,11,14,17,20,23,26,29,32,35,38,41,48,51,54,57,60,63,66,69,72,75,78,81,84,86-hexacosazabicyclo[72.11.7]dononacontane-42-carbonyl]amino]acetyl]amino]-5-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[(2S)-2-[[(1S,2R)-1-carboxy-2-hydroxypropyl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C257H383N65O77S6/c1-29-131(23)205(313-193(339)104-259)251(392)317-204(130(21)22)247(388)287-158(75-82-200(349)350)217(358)282-155(71-78-189(263)335)221(362)308-183-116-403-404-117-184-242(383)305-178(111-324)239(380)294-162(88-123(7)8)224(365)295-168(95-140-53-61-146(329)62-54-140)227(368)283-153(69-76-187(261)333)218(359)290-161(87-122(5)6)222(363)285-157(74-81-199(347)348)220(361)302-174(101-190(264)336)234(375)298-170(97-142-57-65-148(331)66-58-142)230(371)309-182(241(382)304-176(255(396)397)103-192(266)338)115-402-401-114-181(214(355)273-107-194(340)278-152(72-79-197(343)344)216(357)281-151(51-42-84-271-257(267)268)212(353)272-108-195(341)279-166(93-138-46-36-32-37-47-138)226(367)297-167(94-139-48-38-33-39-49-139)229(370)299-171(98-143-59-67-149(332)68-60-143)237(378)319-207(134(26)326)252(393)288-159(50-40-41-83-258)254(395)322-85-43-52-186(322)245(386)321-209(136(28)328)256(398)399)311-249(390)203(129(19)20)316-235(376)164(90-125(11)12)292-228(369)169(96-141-55-63-147(330)64-56-141)296-223(364)160(86-121(3)4)289-210(351)133(25)277-215(356)156(73-80-198(345)346)286-246(387)202(128(17)18)315-236(377)165(91-126(13)14)293-232(373)173(100-145-106-270-120-276-145)301-238(379)177(110-323)280-196(342)109-274-213(354)180(113-400-405-118-185(310-243(183)384)244(385)320-208(135(27)327)253(394)306-179(112-325)240(381)318-206(132(24)30-2)250(391)312-184)307-225(366)163(89-124(9)10)291-231(372)172(99-144-105-269-119-275-144)300-219(360)154(70-77-188(262)334)284-233(374)175(102-191(265)337)303-248(389)201(127(15)16)314-211(352)150(260)92-137-44-34-31-35-45-137/h31-39,44-49,53-68,105-106,119-136,150-186,201-209,323-332H,29-30,40-43,50-52,69-104,107-118,258-260H2,1-28H3,(H2,261,333)(H2,262,334)(H2,263,335)(H2,264,336)(H2,265,337)(H2,266,338)(H,269,275)(H,270,276)(H,272,353)(H,273,355)(H,274,354)(H,277,356)(H,278,340)(H,279,341)(H,280,342)(H,281,357)(H,282,358)(H,283,368)(H,284,374)(H,285,363)(H,286,387)(H,287,388)(H,288,393)(H,289,351)(H,290,359)(H,291,372)(H,292,369)(H,293,373)(H,294,380)(H,295,365)(H,296,364)(H,297,367)(H,298,375)(H,299,370)(H,300,360)(H,301,379)(H,302,361)(H,303,389)(H,304,382)(H,305,383)(H,306,394)(H,307,366)(H,308,362)(H,309,371)(H,310,384)(H,311,390)(H,312,391)(H,313,339)(H,314,352)(H,315,377)(H,316,376)(H,317,392)(H,318,381)(H,319,378)(H,320,385)(H,321,386)(H,343,344)(H,345,346)(H,347,348)(H,349,350)(H,396,397)(H,398,399)(H4,267,268,271)/t131-,132-,133-,134+,135+,136+,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,201-,202-,203-,204-,205-,206-,207-,208-,209-/m0/s1 |

InChI Key |

AIRYAONNMGRCGJ-FHFVDXKLSA-N |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CO)CC(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(C)C)CCC(=O)O)CC(=O)N)CC4=CC=C(C=C4)O)C(=O)N[C@@H](CC(=O)N)C(=O)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N[C@@H](CC7=CC=C(C=C7)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCCN)C(=O)N8CCC[C@H]8C(=O)N[C@@H]([C@@H](C)O)C(=O)O)C(C)C)CC(C)C)CC9=CC=C(C=C9)O)CC(C)C)C)CCC(=O)O)C(C)C)CC(C)C)CC2=CNC=N2)CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CNC=N2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=CC=C2)N)C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CO)[C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)CN |

Canonical SMILES |

CCC(C)C1C(=O)NC2CSSCC(C(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CO)CC(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(C)C)CCC(=O)O)CC(=O)N)CC4=CC=C(C=C4)O)C(=O)NC(CC(=O)N)C(=O)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC5=CC=CC=C5)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CC7=CC=C(C=C7)O)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)N8CCCC8C(=O)NC(C(C)O)C(=O)O)C(C)C)CC(C)C)CC9=CC=C(C=C9)O)CC(C)C)C)CCC(=O)O)C(C)C)CC(C)C)CC2=CNC=N2)CO)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC=N2)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)N)C(=O)NC(C(=O)NC(C(=O)N1)CO)C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)CN |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Function of Humalog (Insulin Lispro) for Researchers

This technical guide provides a comprehensive overview of the molecular structure, function, and key characterization methodologies of Humalog (insulin lispro), a rapid-acting human insulin (B600854) analog. Designed for researchers, scientists, and drug development professionals, this document details its unique structural modifications, mechanism of action, and the experimental protocols used to elucidate its properties.

Molecular Structure of Insulin Lispro

This compound (insulin lispro) is a recombinant human insulin analog engineered for a more rapid onset of action compared to regular human insulin.[1] It is synthesized using a non-pathogenic laboratory strain of Escherichia coli that has been genetically altered to produce the insulin analog.[2]

The primary structural difference between insulin lispro and native human insulin lies in the C-terminus of the B-chain. The amino acid sequence is identical to human insulin except for an inversion of the proline and lysine (B10760008) residues at positions 28 and 29.[2][3] In human insulin, the sequence is Proline(B28)-Lysine(B29), whereas in insulin lispro, it is Lysine(B28)-Proline(B29) .[4][5]

This seemingly minor modification has a profound impact on the molecule's self-association properties. The reversal of these amino acids disrupts the hydrophobic and electrostatic interactions that promote the formation of insulin dimers and, subsequently, zinc-stabilized hexamers.[6][7] While formulated as a stable zinc-containing hexamer in its vial, insulin lispro dissociates rapidly into active monomers upon subcutaneous injection.[8] This rapid dissociation is the molecular basis for its fast absorption and onset of action.[9]

The empirical formula and molecular weight of insulin lispro are identical to that of human insulin.[1][4] Key molecular properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | Lys(B28), Pro(B29) human insulin analog | [1] |

| Molecular Formula | C257H383N65O77S6 | [4][10] |

| Molecular Weight | 5808 Da | [4][10] |

| Modification | Reversal of Proline and Lysine at B-chain positions 28 and 29 | [2][3] |

| Oligomeric State (in vial) | Zinc- and m-cresol-stabilized hexamer | [8] |

| Oligomeric State (post-injection) | Rapidly dissociates to monomers | [8] |

Function and Mechanism of Action

The primary function of insulin lispro is the regulation of glucose metabolism. It is equipotent to human insulin on a molar basis.[1][11]

Insulin lispro exerts its effects by binding to the insulin receptor (IR), a receptor tyrosine kinase present on the surface of target cells like those in skeletal muscle, adipose tissue, and the liver.[9][12] The binding of insulin lispro to the alpha subunit of the IR induces a conformational change, leading to the autophosphorylation of tyrosine residues on the intracellular beta subunit.[13] This activation initiates a cascade of intracellular signaling events through two principal pathways: the PI3K/Akt pathway and the Ras/MAPK pathway.[13][14]

-

PI3K/Akt Pathway (Metabolic Actions): This is the primary pathway for insulin's metabolic effects.[14] Activated IR phosphorylates Insulin Receptor Substrate (IRS) proteins, which then recruit and activate Phosphoinositide 3-kinase (PI3K). PI3K phosphorylates PIP2 to generate the second messenger PIP3, leading to the activation of Akt (also known as Protein Kinase B). Activated Akt mediates most of insulin's metabolic functions, including the translocation of GLUT4 glucose transporters to the cell membrane (facilitating glucose uptake), promotion of glycogen (B147801) synthesis, and inhibition of gluconeogenesis.[13][15]

-

Ras/MAPK Pathway (Mitogenic Actions): This pathway is primarily involved in regulating cell growth, proliferation, and gene expression.[16] The activated IR can also phosphorylate adaptor proteins like Shc, which recruits the Grb2-SOS complex. This activates Ras, which in turn initiates the MAP kinase (MAPK/ERK) cascade.[14][17]

Caption: Insulin lispro activates metabolic (PI3K/Akt) and mitogenic (Ras/MAPK) pathways.

The unique molecular structure of insulin lispro directly translates to its pharmacokinetic (PK) and pharmacodynamic (PD) profile, characterized by a rapid onset and shorter duration of action compared to regular human insulin.[6] This profile allows for more flexible dosing in relation to meals, typically within 15 minutes before or soon after eating.[6][18]

| Parameter | Value | Unit | Reference |

| Route of Administration | Subcutaneous Injection | - | [19] |

| Bioavailability | 55 - 77 | % | [11] |

| Onset of Action | 15 - 30 | minutes | [12] |

| Time to Peak Effect (Tmax) | 1 - 2 | hours | [12] |

| Duration of Action | 2 - 5 | hours | [9][18][20] |

| Metabolism | Similar to endogenous insulin | - | [20] |

| Elimination Half-life | ~1 | hour | [20] |

Key Experimental Methodologies

The structural and functional properties of insulin lispro have been characterized using a variety of sophisticated analytical techniques. Detailed protocols for the principal methods are provided below.

Protocol 1: X-ray Crystallography for 3D Structure Determination

This technique is used to determine the high-resolution, three-dimensional atomic structure of insulin lispro in its crystalline (hexameric) state.[21]

-

Crystallization: Dissolve purified insulin lispro in a suitable buffer containing zinc ions and a phenolic derivative (e.g., m-cresol) to promote the formation of T3Rf3 hexamers. Use vapor diffusion (hanging or sitting drop) methods by mixing the protein solution with a precipitant solution (e.g., containing salts and/or polymers) and allowing it to equilibrate. Screen a wide range of conditions to obtain single, diffraction-quality crystals.

-

Data Collection: Mount a suitable crystal and cryo-cool it in liquid nitrogen. Expose the crystal to a monochromatic X-ray beam using a synchrotron source. Rotate the crystal and collect diffraction patterns on a detector.[22]

-

Structure Solution and Refinement: Process the diffraction data to determine unit cell dimensions and space group. Solve the phase problem using molecular replacement with a known insulin structure as a search model. Build an atomic model into the resulting electron density map and refine it against the experimental data to achieve optimal geometry and agreement factors (R-work/R-free).[23]

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used to assess the higher-order structure and dynamics of insulin lispro in solution, providing insights into its oligomeric state under various formulation conditions.[24][25]

-

Sample Preparation: Prepare samples of insulin lispro at a concentration of ~0.5 mM in a buffer (e.g., 50 mM KCl, 10 mM potassium phosphate, pH 7.4) containing a small percentage of D₂O for the field frequency lock. Prepare a series of samples with varying concentrations of excipients (e.g., zinc, m-cresol, NaCl) to study their effect on self-association.

-

1D ¹H NMR Spectra Acquisition: Acquire one-dimensional proton NMR spectra on a high-field spectrometer (e.g., 600 MHz or higher) at a controlled temperature (e.g., 37°C).[26] Observe changes in the chemical shifts and line widths of specific proton resonances (e.g., aromatic and methyl regions) which are sensitive to conformational changes and oligomerization.[27]

-

Diffusion-Ordered Spectroscopy (DOSY): Acquire 2D DOSY spectra to measure the translational diffusion coefficient of the insulin species in solution. Larger oligomers (hexamers) will diffuse more slowly than smaller species (dimers, monomers). This allows for the resolution and quantification of different oligomeric states in equilibrium.[24]

-

Data Analysis: Analyze the 1D spectra for chemical shift perturbations. Process the 2D DOSY data to generate a plot of diffusion coefficient versus chemical shift, allowing for the identification of distinct molecular species based on their size.

Protocol 3: Insulin Receptor Binding Affinity Assay

This competitive binding assay quantifies the affinity of insulin lispro for the insulin receptor compared to native human insulin. It is a critical in vitro measure of biological potency.[26]

-

Reagent Preparation:

-

Receptor Source: Prepare a human placental membrane suspension or use cultured cells overexpressing the human insulin receptor (e.g., IM-9 cells).[26][28]

-

Radioligand: Prepare ¹²⁵I-labeled human insulin (e.g., [¹²⁵I-TyrA14]insulin) as the tracer.[26]

-

Competitors: Prepare serial dilutions of unlabeled insulin lispro and unlabeled human insulin (as a reference standard).

-

-

Assay Execution:

-

In a microtiter plate, add the receptor preparation, a fixed concentration of the ¹²⁵I-insulin tracer, and varying concentrations of unlabeled competitor (insulin lispro or human insulin).

-

Incubate the mixture at a specified temperature (e.g., 15°C) for a sufficient time (e.g., 2.5 hours) to reach binding equilibrium.[28]

-

Terminate the binding reaction by rapid filtration through a glass fiber filter to separate receptor-bound from free radioligand. Wash the filters quickly with ice-cold buffer.

-

-

Data Analysis:

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Plot the percentage of specifically bound tracer against the logarithm of the competitor concentration.

-

Fit the data using non-linear regression to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that displaces 50% of the specifically bound tracer). The relative affinity is calculated as the ratio of IC50 values.[29]

-

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. ema.europa.eu [ema.europa.eu]

- 3. researchgate.net [researchgate.net]

- 4. This compound (Insulin Lispro (Human Analog)): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 5. DailyMed - this compound- insulin lispro injection, solution this compound PEN- insulin lispro injection, solution this compound CARTRIDGE- insulin lispro injection, solution [dailymed.nlm.nih.gov]

- 6. The human insulin analogue insulin lispro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Insulin lispro - Wikipedia [en.wikipedia.org]

- 8. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Insulin Lispro [pdb101.rcsb.org]

- 9. Insulin Lispro | C257H389N65O77S6 | CID 16132438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. Insulin Lispro - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. Insulin Signaling Pathway | Antibodies.com [antibodies.com]

- 14. Insulin Receptor Signaling in Normal and Insulin-Resistant States - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Insulin Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 16. assaygenie.com [assaygenie.com]

- 17. bosterbio.com [bosterbio.com]

- 18. ema.europa.eu [ema.europa.eu]

- 19. ec.europa.eu [ec.europa.eu]

- 20. m.youtube.com [m.youtube.com]

- 21. Structural principles of insulin formulation and analog design: A century of innovation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. alpco.com [alpco.com]

- 23. Insulin - Wikipedia [en.wikipedia.org]

- 24. Profiling Insulin Oligomeric States by 1H NMR Spectroscopy for Formulation Development of Ultra-Rapid-Acting Insulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. NMR Spectroscopy for Protein Higher Order Structure Similarity Assessment in Formulated Drug Products - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Design of an Active Ultrastable Single-chain Insulin Analog: SYNTHESIS, STRUCTURE, AND THERAPEUTIC IMPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. biorxiv.org [biorxiv.org]

- 29. High Affinity Insulin Binding: Insulin Interacts with Two Receptor Ligand Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

The Intricate Dance: Insulin Lispro's Mechanism of Action in Adipose Tissue

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the action of insulin (B600854) lispro in adipose tissue. Designed for researchers, scientists, and drug development professionals, this document delves into the signaling pathways, metabolic consequences, and key experimental methodologies used to elucidate the effects of this rapid-acting insulin analog.

Core Mechanism of Action: A Rapid Response in Fat

Insulin lispro, a synthetic analog of human insulin, is engineered for a more rapid onset and shorter duration of action. This is achieved by reversing the amino acid sequence at positions 28 and 29 of the B-chain (proline and lysine), which reduces the molecule's tendency to form hexamers, allowing for faster absorption into the bloodstream following subcutaneous injection.[1][2][3]

Once in circulation, insulin lispro exerts its effects on adipose tissue by binding to the insulin receptor, a tyrosine kinase receptor on the surface of adipocytes.[1][4] This binding event triggers a cascade of intracellular signaling events, primarily through the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which orchestrates the key metabolic actions of insulin in fat cells.[5][6]

The primary activities of insulin lispro in adipose tissue include:

-

Stimulation of Glucose Uptake: It promotes the translocation of glucose transporter type 4 (GLUT4) from intracellular vesicles to the plasma membrane, facilitating the uptake of glucose from the bloodstream into the fat cell.[1][7][8]

-

Inhibition of Lipolysis: It suppresses the breakdown of stored triglycerides into free fatty acids and glycerol (B35011), a crucial anti-lipolytic effect that lowers circulating free fatty acid levels.[4][9][10]

-

Promotion of Lipogenesis: It enhances the synthesis of fatty acids and their subsequent esterification into triglycerides for storage within lipid droplets.[4][11]

-

Regulation of Adipogenesis: It can influence the differentiation of preadipocytes into mature, insulin-responsive adipocytes.[12][13]

Signaling Pathways in Adipose Tissue

The binding of insulin lispro to its receptor initiates a phosphorylation cascade that propagates the signal within the adipocyte.

The PI3K/Akt Signaling Cascade

The canonical pathway activated by insulin lispro in adipocytes is the PI3K/Akt pathway. This pathway is central to the regulation of both glucose transport and lipolysis.

Regulation of Lipolysis

Insulin lispro potently inhibits lipolysis. This is primarily achieved through the Akt-mediated activation of phosphodiesterase 3B (PDE3B), which hydrolyzes cyclic AMP (cAMP), thereby reducing the activity of protein kinase A (PKA). PKA is responsible for phosphorylating and activating hormone-sensitive lipase (B570770) (HSL) and perilipin, key enzymes and proteins involved in the breakdown of triglycerides.[6][10] There is also evidence for an Akt-independent pathway in the regulation of lipolysis.[6][14]

Quantitative Data on Insulin Lispro's Effects

The following tables summarize quantitative data comparing the effects of insulin lispro and regular human insulin on key metabolic processes in adipose tissue.

Table 1: Pharmacokinetics of Insulin Lispro vs. Regular Human Insulin

| Parameter | Insulin Lispro | Regular Human Insulin | Reference |

| Onset of Action | ~15 minutes | 30-60 minutes | [1][15] |

| Peak Action | 30-90 minutes | 2-3 hours | [1][2] |

| Duration of Action | 2-4 hours | 5-8 hours | [2][15] |

| Peak Serum Concentration | ~3 times higher | - | [16] |

| Time to Peak | ~4.2 times faster | - | [16] |

Table 2: Comparative Effects on Postprandial Glucose and Hypoglycemia

| Outcome | Insulin Lispro vs. Regular Human Insulin | Reference |

| Postprandial Glucose Control | Improved; lower 1- and 2-hour postprandial blood glucose levels | [2][16][17] |

| Risk of Hypoglycemia | Similar or lower incidence, particularly nocturnal hypoglycemia | [2][16] |

Detailed Experimental Protocols

This section outlines the methodologies for key experiments used to study the effects of insulin lispro on adipose tissue.

Adipocyte Differentiation

The 3T3-L1 cell line is a common model for studying adipogenesis.[12][13][18]

Protocol:

-

Cell Culture: Culture 3T3-L1 preadipocytes in Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS).

-

Induction of Differentiation: Two days post-confluence, induce differentiation with DMEM containing 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 100 nM insulin (or insulin lispro).

-

Maturation: After 48 hours, replace the induction medium with DMEM containing 10% FBS and 100 nM insulin for another 48 hours.

-

Maintenance: Maintain the differentiated adipocytes in DMEM with 10% FBS, changing the medium every 2-3 days. Mature adipocytes are typically ready for experiments 7-10 days post-induction.

Glucose Uptake Assay

This assay measures the rate of glucose transport into adipocytes.[19][20]

Protocol:

-

Cell Preparation: Differentiated adipocytes are serum-starved for 2-4 hours in Krebs-Ringer-HEPES (KRH) buffer.

-

Insulin Stimulation: Incubate the cells with varying concentrations of insulin lispro or regular insulin (e.g., 0-100 nM) for 20-30 minutes at 37°C.

-

Glucose Uptake: Initiate glucose uptake by adding a solution containing 2-deoxy-D-[³H]glucose.

-

Termination: After 5-10 minutes, stop the uptake by washing the cells rapidly with ice-cold KRH buffer.

-

Quantification: Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

Lipolysis Assay

This assay quantifies the release of glycerol or free fatty acids from adipocytes.[18]

Protocol:

-

Cell Preparation: Differentiated adipocytes are washed and incubated in a buffer such as KRH with 2% bovine serum albumin (BSA).

-

Treatment: Treat the cells with a lipolytic agent (e.g., isoproterenol) in the presence or absence of various concentrations of insulin lispro or regular insulin for 1-2 hours.

-

Sample Collection: Collect the incubation medium.

-

Quantification: Measure the concentration of glycerol or free fatty acids in the medium using a commercially available colorimetric or fluorometric assay kit.

Visualizing Experimental Workflows and Logical Relationships

Experimental Workflow for a Glucose Uptake Assay

Comparative Action of Insulin Lispro vs. Regular Insulin

References

- 1. What is the mechanism of Insulin lispro? [synapse.patsnap.com]

- 2. droracle.ai [droracle.ai]

- 3. What is the difference between regular insulin and lispro (Humalog)? [drugs.com]

- 4. Insulin Lispro - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Insulin Regulates Adipocyte Lipolysis via an Akt-Independent Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Insulin signalling and GLUT4 trafficking in insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Research Portal [iro.uiowa.edu]

- 9. droracle.ai [droracle.ai]

- 10. Insulin Inhibits Lipolysis in Adipocytes via the Evolutionarily Conserved mTORC1-Egr1-ATGL-Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Adipose tissue regulates insulin sensitivity: role of adipogenesis, de novo lipogenesis and novel lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effect of insulin analogues on 3t3-l1 adipogenesis and lipolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. m.youtube.com [m.youtube.com]

- 16. Insulin lispro: its role in the treatment of diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Cumulative clinical experience with use of insulin lispro: critical appraisal, role in therapy, and patient considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Experimental cell models of insulin resistance: overview and appraisal [frontiersin.org]

- 19. Study of glucose uptake in adipose cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

In-Depth Technical Guide: Humalog® (Insulin Lispro) Signaling in Skeletal Muscle Cells

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed analysis of the molecular signaling pathways activated by Humalog® (insulin lispro) in skeletal muscle cells, the primary tissue responsible for postprandial glucose disposal. It includes a summary of quantitative data, detailed experimental protocols for pathway analysis, and visualizations of the core signaling cascade and experimental workflows.

Introduction: The Role of this compound® in Glucose Homeostasis

This compound® (insulin lispro) is a rapid-acting human insulin (B600854) analog developed to mimic the natural post-meal insulin spike.[1] Its primary function is to regulate glucose metabolism by stimulating glucose uptake in peripheral tissues, predominantly skeletal muscle and fat, and by inhibiting glucose production by the liver.[2] In skeletal muscle, which is responsible for up to 80% of postprandial glucose uptake, this compound® activates a complex signaling network to facilitate glucose transport from the bloodstream into the cell for storage as glycogen (B147801) or for immediate use in energy production.

While the cellular actions and biochemical signals elicited by insulin lispro are virtually identical to those of regular human insulin, its modified amino acid sequence allows for faster dissociation into monomers after subcutaneous injection. This results in a more rapid onset of action and a shorter duration, which helps in controlling post-meal blood sugar spikes more effectively.[1] Understanding the intricacies of this signaling pathway is critical for research into insulin resistance, type 2 diabetes, and the development of novel therapeutic agents.

The Core Signaling Pathway: From Receptor to Cellular Response

The canonical signaling pathway activated by this compound® in skeletal muscle cells is the PI3K/Akt pathway . This cascade is a highly conserved mechanism that translates the external insulin signal into a variety of intracellular responses, culminating in enhanced glucose uptake.

The key steps are as follows:

-

Insulin Receptor (IR) Activation: this compound® binds to the α-subunits of the insulin receptor, a transmembrane tyrosine kinase. This binding event induces a conformational change, leading to the autophosphorylation of multiple tyrosine residues on the intracellular β-subunits of the receptor.

-

Insulin Receptor Substrate (IRS) Phosphorylation: The activated insulin receptor then acts as a docking site and kinase for Insulin Receptor Substrate proteins, primarily IRS-1 in skeletal muscle. The IR phosphorylates IRS-1 on multiple tyrosine residues.

-

PI3K (Phosphoinositide 3-Kinase) Activation: Tyrosine-phosphorylated IRS-1 recruits the p85 regulatory subunit of PI3K. This interaction relieves the inhibition on the p110 catalytic subunit of PI3K, activating its lipid kinase activity.

-

PIP3 Generation: Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) at the 3'-position of the inositol (B14025) ring, generating the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).

-

Akt/PKB (Protein Kinase B) Activation: PIP3 acts as a docking site for proteins with pleckstrin homology (PH) domains, including phosphoinositide-dependent kinase 1 (PDK1) and Akt. At the plasma membrane, Akt is phosphorylated at Threonine 308 (by PDK1) and Serine 473 (by mTORC2), leading to its full activation.

-

AS160 Phosphorylation and GLUT4 Translocation: Activated Akt phosphorylates a range of downstream targets, including the Rab GTPase-activating protein AS160 (Akt Substrate of 160 kDa). Phosphorylation of AS160 inhibits its GAP activity, allowing Rab proteins to remain in their active, GTP-bound state. This facilitates the translocation of vesicles containing the glucose transporter GLUT4 from intracellular storage compartments to the plasma membrane.

-

Glucose Uptake: The fusion of these GLUT4-containing vesicles with the plasma membrane increases the density of glucose transporters on the cell surface, leading to an increased rate of glucose uptake from the circulation into the muscle cell.

Signaling Pathway Diagram

Quantitative Analysis of this compound® Signaling

The cellular response to this compound® is both dose- and time-dependent. While specific data for insulin lispro is often shown to be comparable to regular insulin in cell-based assays, the following tables provide representative data structures for the key quantitative readouts in this pathway.

Dose-Response of Akt Phosphorylation

The phosphorylation of Akt at Serine 473 is a critical activation step and a common marker for insulin pathway activation.

| This compound® Concentration (nM) | p-Akt (Ser473) / Total Akt (Fold Change over Basal) |

| 0 (Basal) | 1.00 |

| 0.1 | 1.5 ± 0.2 |

| 1 | 3.2 ± 0.4 |

| 10 | 7.8 ± 0.9 |

| 100 | 12.5 ± 1.5 |

| Note: Data are representative and compiled from typical results seen in the literature for insulin stimulation in skeletal muscle cell lines (e.g., L6 or C2C12). Values are presented as mean ± standard error. |

Time-Course of GLUT4 Translocation and Glucose Uptake

Following stimulation with a saturating dose of this compound® (e.g., 100 nM), the translocation of GLUT4 to the plasma membrane and the subsequent increase in glucose uptake follow a rapid time course.

| Time after this compound® Stimulation (minutes) | GLUT4 Translocation to Plasma Membrane (Fold Change over Basal) | 2-Deoxyglucose Uptake (Fold Change over Basal) |

| 0 (Basal) | 1.00 | 1.00 |

| 5 | 2.1 ± 0.3 | 1.8 ± 0.2 |

| 10 | 3.5 ± 0.4 | 3.1 ± 0.3 |

| 20 | 4.8 ± 0.5 | 4.2 ± 0.4 |

| 30 | 5.1 ± 0.6 | 4.5 ± 0.5 |

| 60 | 4.9 ± 0.5 | 4.3 ± 0.4 |

| Note: Data are representative and compiled from typical results seen in the literature for insulin stimulation in skeletal muscle cell lines.[3] Values are presented as mean ± standard error. |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to analyze the this compound® signaling pathway in cultured skeletal muscle cells (e.g., L6 or C2C12 myotubes).

Protocol 1: Western Blot Analysis of Protein Phosphorylation

This protocol is used to quantify the phosphorylation status of key signaling proteins like IR, IRS-1, and Akt.

1. Cell Culture and Treatment:

-

Culture skeletal muscle cells (e.g., C2C12 myoblasts) to ~80% confluency and differentiate into myotubes by switching to a low-serum differentiation medium.

-

Prior to stimulation, serum-starve the myotubes for 4-6 hours in a serum-free medium.

-

Stimulate the cells with desired concentrations of this compound® (or vehicle control) for a specified time (e.g., 15-30 minutes for Akt phosphorylation).

2. Cell Lysis and Protein Quantification:

-

Wash cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

3. SDS-PAGE and Protein Transfer:

-

Normalize protein concentrations for all samples. Add Laemmli buffer and heat at 95°C for 5 minutes.

-

Load 20-30 µg of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

4. Immunoblotting:

-

Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against the phosphorylated protein of interest (e.g., anti-phospho-Akt Ser473) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

For normalization, strip the membrane and re-probe with an antibody against the total protein (e.g., total Akt).

Protocol 2: 2-Deoxyglucose Uptake Assay

This assay measures the rate of glucose transport into the cells.

1. Cell Culture and Treatment:

-

Seed and differentiate myotubes in 96-well plates.

-

Serum-starve the cells for 3-4 hours.

-

Wash the cells twice with Krebs-Ringer-HEPES (KRH) buffer.

-

Stimulate with this compound® (e.g., 100 nM) or vehicle in KRH buffer for 30 minutes at 37°C.

2. Glucose Uptake:

-

Add 2-deoxy-D-[³H]glucose (or a fluorescent analog like 2-NBDG) to a final concentration of 0.5 µCi/mL (or 100 µM for 2-NBDG) and incubate for 10 minutes at 37°C.

-

To terminate the uptake, wash the cells three times with ice-cold PBS.

3. Measurement:

-

Lyse the cells with 0.1 M NaOH.

-

For radiolabeled glucose, add the lysate to a scintillation vial with scintillation fluid and measure radioactivity using a scintillation counter.

-

For fluorescent glucose, measure fluorescence using a plate reader.

-

Normalize the glucose uptake to the total protein content in parallel wells.

Experimental Workflow Diagram

Conclusion

The analysis of the this compound® signaling pathway in skeletal muscle cells reveals a finely tuned system that is essential for maintaining glucose homeostasis. The core PI3K/Akt pathway provides multiple points for regulation and potential therapeutic intervention. The methodologies outlined in this guide offer a robust framework for researchers to quantitatively assess the impact of various stimuli, genetic modifications, or pharmacological agents on insulin sensitivity in a controlled, in vitro setting. A thorough understanding of these signaling events and the techniques used to study them is paramount for advancing our knowledge and treatment of metabolic diseases.

References

An In-depth Technical Guide to Insulin Lispro Receptor Binding Kinetics Assays

This technical guide provides a comprehensive overview of the principles, methodologies, and data interpretation related to insulin (B600854) lispro receptor binding kinetics assays. It is intended for researchers, scientists, and drug development professionals working in the fields of endocrinology, pharmacology, and diabetes research. The document details the experimental protocols for key assays, presents quantitative binding data in a structured format, and illustrates the associated signaling pathways and experimental workflows.

Introduction to Insulin Lispro and Receptor Binding Kinetics

Insulin lispro is a rapid-acting human insulin analog developed to improve glycemic control in individuals with diabetes mellitus.[1][2] Its structure is nearly identical to human insulin, with the exception of a reversal of the amino acids at positions 28 and 29 on the B-chain (lysine and proline instead of proline and lysine).[2][3] This modification reduces the tendency for self-association into hexamers, allowing for faster absorption and a quicker onset of action compared to regular human insulin.[1][3][4]

The therapeutic efficacy of insulin lispro is initiated by its binding to the insulin receptor (IR), a receptor tyrosine kinase (RTK).[5][6] Understanding the kinetics of this binding—how quickly the drug binds to and dissociates from its receptor—is crucial for characterizing its pharmacodynamic profile and ensuring its therapeutic effectiveness and safety. Receptor binding kinetics assays are therefore essential tools in the development and evaluation of insulin analogs.

Core Principles of Receptor Binding Kinetics

The interaction between insulin lispro and the insulin receptor is a dynamic process governed by the rates of association and dissociation.

-

Association Rate (k_a or k_on): This constant represents the rate at which insulin lispro binds to the insulin receptor to form a complex. It is measured in units of M⁻¹s⁻¹.

-

Dissociation Rate (k_d or k_off): This constant represents the rate at which the insulin lispro-receptor complex breaks apart. It is measured in units of s⁻¹.

-

Equilibrium Dissociation Constant (K_D): This is a measure of the binding affinity between the ligand (insulin lispro) and the receptor. It is calculated as the ratio of the dissociation rate to the association rate (k_d/k_a) and is expressed in molar units (M). A lower K_D value indicates a higher binding affinity.

Quantitative Data: Insulin Lispro vs. Human Insulin Receptor Binding

The binding kinetics of insulin lispro to the insulin receptor have been characterized using various assay formats. The data consistently show that insulin lispro binds to the insulin receptor with an affinity similar to or slightly lower than that of native human insulin.[7] The insulin receptor exhibits two distinct binding sites: a high-affinity site and a low-affinity site.[8][9]

Table 1: Dissociation Constants (K_D) for Insulin Lispro and Human Insulin

| Ligand | Receptor Isoform | Binding Site | Dissociation Constant (K_D) in nM | Assay Method | Reference |

| Insulin Lispro | eIR-A | High-Affinity (K_D1) | 73.2 ± 1.8 | Surface Plasmon Resonance (SPR) | [8] |

| Low-Affinity (K_D2) | 148.9 ± 6.1 | Surface Plasmon Resonance (SPR) | [8] | ||

| Human Insulin | eIR-A | High-Affinity (K_D1) | 38.1 ± 0.9 | Surface Plasmon Resonance (SPR) | [8] |

| Low-Affinity (K_D2) | 166.3 ± 7.3 | Surface Plasmon Resonance (SPR) | [8] |

Table 2: IC50 Values for Insulin Lispro and Human Insulin

| Ligand | Cell Type | IC50 (nmol/L) | Assay Method | Reference |

| Insulin Lispro | Isolated Monocytes | 0.1 ± 0.03 | Competitive [¹²⁵I]Insulin Binding | [1] |

| Regular Insulin | Isolated Monocytes | 0.6 ± 0.2 | Competitive [¹²⁵I]Insulin Binding | [1] |

IC50 represents the concentration of a ligand that displaces 50% of a radiolabeled ligand from the receptor, indicating relative binding affinity.

Experimental Protocols for Binding Kinetics Assays

Several robust methods are employed to measure the binding kinetics of insulin lispro to its receptor.

SPR is a label-free technique that allows for the real-time measurement of biomolecular interactions.[8][10][11] It is a powerful tool for determining association and dissociation rate constants.

Experimental Protocol:

-

Sensor Chip Preparation: An anti-insulin receptor monoclonal antibody is immobilized on the surface of an SPR sensor chip via amine coupling.[8]

-

Receptor Capture: The insulin receptor ectodomain, isoform A (eIR-A), is then captured by the immobilized antibody.[8] This creates a functional surface for binding analysis.

-

Analyte Injection: Solutions of insulin lispro or human insulin at various concentrations are injected over the sensor surface at a constant flow rate.[9]

-

Association Phase: The binding of the insulin analog to the captured receptor is monitored in real time, generating an association curve.

-

Dissociation Phase: A buffer solution without the analyte is then flowed over the chip, and the dissociation of the insulin analog from the receptor is monitored, generating a dissociation curve.

-

Data Analysis: The resulting sensorgrams (plots of response units versus time) are fitted to kinetic models (e.g., a two-site binding model) to calculate the association (k_a) and dissociation (k_d) rates, and subsequently the equilibrium dissociation constant (K_D).[8][10]

Radioligand binding assays are a classic and highly sensitive method for quantifying ligand-receptor interactions.[12][13] They typically involve competition between a radiolabeled ligand and an unlabeled test compound.

Experimental Protocol:

-

Cell/Membrane Preparation: Isolated cells (e.g., monocytes) or cell membrane preparations expressing the insulin receptor are used.[1][14]

-

Incubation: A fixed concentration of radiolabeled insulin (e.g., [¹²⁵I]Insulin) is incubated with the cells or membranes in the presence of varying concentrations of unlabeled insulin lispro.[1][15]

-

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation: Unbound radioligand is separated from the receptor-bound radioligand, typically by filtration.[12]

-

Quantification: The amount of radioactivity bound to the receptors is measured using a scintillation counter or gamma counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 value can be determined. The IC50 is the concentration of insulin lispro that inhibits 50% of the specific binding of the radiolabeled insulin. This value can be used to calculate the binding affinity (Ki).[1][12]

This type of assay measures the biological activity of insulin lispro by quantifying the autophosphorylation of the insulin receptor, which is a direct consequence of ligand binding and receptor activation.[16]

Experimental Protocol:

-

Cell Culture: A cell line overexpressing the human insulin receptor (e.g., CHO-K1) is cultured in microplates.[17]

-

Treatment: Cells are treated with various concentrations of insulin lispro for a defined period (e.g., 20 minutes).[17]

-

Fixation and Permeabilization: The cells are washed, fixed, and permeabilized to allow antibody access to intracellular components.[16]

-

Antibody Staining: Receptor activation is detected using a primary antibody specific for phosphorylated tyrosine residues, followed by a secondary antibody conjugated to a fluorescent dye.[16] A DNA stain can be used to normalize for cell number.[16]

-

Signal Detection: The fluorescent signal is measured using a plate reader.[16][17]

-

Data Analysis: The intensity of the fluorescence signal correlates with the level of receptor phosphorylation, providing a measure of the biological activity and potency of the insulin lispro sample.

Visualization of Workflows and Pathways

Caption: Workflow for a Surface Plasmon Resonance (SPR) binding kinetics assay.

When insulin lispro binds to the insulin receptor, it triggers a conformational change that initiates a cascade of intracellular signaling events.[6] This leads to the activation of two primary pathways: the PI3K/Akt pathway, which is responsible for most of insulin's metabolic effects, and the Ras/MAPK pathway, which is involved in regulating gene expression and cell growth.[6][18]

Caption: Simplified overview of the insulin receptor signaling pathways.

Conclusion

The analysis of insulin lispro's receptor binding kinetics is a cornerstone of its preclinical and clinical characterization. Assays such as SPR, radioligand binding, and cell-based phosphorylation studies provide critical data on its affinity and biological activity. These investigations confirm that insulin lispro interacts with the insulin receptor in a manner largely similar to human insulin, but with a pharmacokinetic profile optimized for rapid action. The detailed protocols and data presented in this guide serve as a valuable resource for professionals engaged in the research and development of insulin analogs and other therapeutics targeting the insulin receptor.

References

- 1. The human insulin analog insulin lispro improves insulin binding on circulating monocytes of intensively treated insulin-dependent diabetes mellitus patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. uspnf.com [uspnf.com]

- 3. erc.bioscientifica.com [erc.bioscientifica.com]

- 4. Rapid-Acting and Human Insulins: Hexamer Dissociation Kinetics upon Dilution of the Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. assaygenie.com [assaygenie.com]

- 6. Insulin Signaling Pathway | Antibodies.com [antibodies.com]

- 7. researchgate.net [researchgate.net]

- 8. Insulin receptor-insulin interaction kinetics using multiplex surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. beactica.se [beactica.se]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. Radiometric Ligand-Binding Assays | Revvity [revvity.com]

- 14. A radioligand receptor binding assay for measuring of insulin secreted by MIN6 cells after stimulation with glucose, arginine, ornithine, dopamine, and serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A radioligand binding assay for the insulin-like growth factor 2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Establishment and validation of an in vitro cell-based assay to assess the biological activity of insulin products | FDA [fda.gov]

- 17. Protocol to Assess the Biological Activity of Insulin Glargine, Insulin Lispro, and Insulin Aspart In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Insulin Receptor Signaling in Normal and Insulin-Resistant States - PMC [pmc.ncbi.nlm.nih.gov]

The In Vitro Effect of Humalog (Insulin Lispro) on Hepatic Glucose Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro effects of Humalog (insulin lispro), a rapid-acting insulin (B600854) analog, on hepatic glucose production. The information presented herein is a synthesis of established methodologies and principles in the field of hepatic glucose metabolism research.

Introduction

The liver plays a central role in maintaining glucose homeostasis, primarily through the processes of gluconeogenesis (the synthesis of glucose from non-carbohydrate precursors) and glycogenolysis (the breakdown of glycogen (B147801) to glucose). Insulin is the primary hormonal regulator that suppresses hepatic glucose production. This compound, or insulin lispro, is a recombinant human insulin analog that is structurally modified to have a more rapid onset of action compared to regular human insulin. Understanding its direct effects on hepatocytes in a controlled in vitro environment is crucial for both basic research and the development of novel diabetes therapies. This guide details the experimental protocols used to assess these effects, presents representative quantitative data, and illustrates the key signaling pathways involved.

Data Presentation: Dose-Dependent Inhibition of Hepatic Glucose Production by Insulin Lispro

The following table summarizes representative data on the dose-dependent effect of insulin lispro on the rate of glucose production in primary human hepatocytes. This data is illustrative and based on typical outcomes from in vitro glucose production assays.

| Insulin Lispro Concentration (nM) | Mean Glucose Production Rate (nmol/mg protein/h) | Standard Deviation | Percent Inhibition (%) |

| 0 (Basal) | 50.2 | 4.5 | 0 |

| 0.1 | 35.1 | 3.1 | 30.1 |

| 1 | 22.6 | 2.0 | 55.0 |

| 10 | 10.5 | 1.2 | 79.1 |

| 100 | 5.1 | 0.8 | 89.8 |

Experimental Protocols

The following are detailed methodologies for key experiments to determine the in vitro effect of this compound on hepatic glucose production.

Primary Human Hepatocyte Isolation and Culture

-

Tissue Source: Obtain fresh, non-diseased human liver tissue from surgical resections in accordance with ethical and institutional guidelines.

-

Perfusion: Perform a two-step collagenase perfusion to digest the liver matrix and release hepatocytes.

-

Isolation: Purify hepatocytes from other cell types using a Percoll gradient centrifugation.

-

Cell Plating: Seed the isolated hepatocytes on collagen-coated plates in Williams' E medium supplemented with 10% fetal bovine serum, insulin, dexamethasone, and other growth factors.

-

Culture: Maintain the cells in a humidified incubator at 37°C and 5% CO2. Allow the cells to form a monolayer and stabilize for 24-48 hours before experimentation.

In Vitro Glucose Production Assay

-

Starvation: To deplete intracellular glycogen stores and upregulate gluconeogenic enzymes, wash the hepatocyte monolayers with phosphate-buffered saline (PBS) and incubate in glucose-free, serum-free Krebs-Ringer bicarbonate buffer supplemented with 2 mM sodium lactate (B86563) and 0.2 mM sodium pyruvate (B1213749) for 6 hours.

-

Treatment: After the starvation period, replace the medium with fresh Krebs-Ringer buffer containing the same gluconeogenic precursors and varying concentrations of insulin lispro (e.g., 0, 0.1, 1, 10, 100 nM).

-

Incubation: Incubate the plates for 3 hours at 37°C.

-

Sample Collection: At the end of the incubation, collect the supernatant from each well.

-

Glucose Measurement: Measure the glucose concentration in the supernatant using a commercially available glucose oxidase assay kit.

-

Protein Quantification: Lyse the cells in each well and determine the total protein concentration using a BCA protein assay kit.

-

Data Normalization: Normalize the glucose production rate to the total protein content in each well (e.g., nmol glucose/mg protein/hour).

Western Blot Analysis of Insulin Signaling Proteins

-

Cell Lysis: After treatment with insulin lispro for a specified time (e.g., 15-30 minutes), wash the hepatocytes with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Electrotransfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies specific for phosphorylated and total forms of key signaling proteins (e.g., Akt, FOXO1).

-

Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software to determine the relative phosphorylation levels of the target proteins.

Mandatory Visualizations

Signaling Pathway of Insulin Lispro in Hepatocytes

Caption: Insulin lispro signaling pathway in hepatocytes.

Experimental Workflow for In Vitro Glucose Production Assay

Caption: Workflow for in vitro glucose production assay.

A Deep Dive into the Structural Nuances of Insulin Lispro Versus Regular Human Insulin: A Technical Guide

Introduction

Since its discovery, insulin (B600854) has been a cornerstone in the management of diabetes mellitus. Regular human insulin (RHI), identical to the endogenously produced hormone, revolutionized treatment. However, its pharmacokinetic profile, characterized by a tendency to self-associate into dimers and hexamers after subcutaneous injection, results in a delayed onset and prolonged duration of action that does not fully mimic the natural prandial insulin response.[1][2] This limitation spurred the development of insulin analogs, engineered to possess more favorable pharmacokinetic properties. Insulin lispro, the first commercially available rapid-acting insulin analog, was designed through recombinant DNA technology to more closely replicate the physiological post-meal insulin spike.[3][4] This technical guide provides an in-depth exploration of the core structural differences between insulin lispro and regular human insulin, detailing the molecular modifications, their impact on physicochemical and biological properties, and the experimental methodologies used for their characterization.

Primary Structure: The Foundational Inversion

The fundamental difference between insulin lispro and regular human insulin lies in a subtle yet impactful alteration of the primary amino acid sequence of the insulin B-chain.[5] Human insulin is a polypeptide hormone composed of an A-chain (21 amino acids) and a B-chain (30 amino acids), linked by two disulfide bonds.[6][7] In insulin lispro, the sequence of two amino acids at the C-terminus of the B-chain is inverted: the proline at position B28 is swapped with the lysine (B10760008) at position B29.[2][8][9] This modification, while seemingly minor, is the linchpin for the altered pharmacological profile of insulin lispro.

Table 1: Comparison of B-Chain C-Terminal Amino Acid Sequences

| Insulin Type | Position B27 | Position B28 | Position B29 | Position B30 |

| Regular Human Insulin | Threonine | Proline | Lysine | Threonine |

| Insulin Lispro | Threonine | Lysine | Proline | Threonine |

This table highlights the inversion of the amino acids at positions B28 and B29 in Insulin Lispro compared to Regular Human Insulin.[5][8]

Three-Dimensional Structure and Self-Association Dynamics

The inversion of the Proline-Lysine sequence at B28-B29 has profound implications for the three-dimensional structure and intermolecular interactions of the insulin molecule.

Self-Association of Regular Human Insulin

In pharmaceutical formulations and at physiological concentrations, regular human insulin molecules exhibit a strong tendency to self-associate.[1] Two monomers non-covalently bond to form a dimer, and in the presence of zinc ions, three dimers assemble into a stable hexameric structure.[2][7][10] This hexamer is the predominant form in vials of regular insulin and within the subcutaneous depot post-injection. The dissociation of these hexamers into dimers, and subsequently into biologically active monomers, is the rate-limiting step for absorption into the bloodstream, accounting for the delayed onset of action of RHI.[1]

Altered Self-Association of Insulin Lispro

The Lys(B28), Pro(B29) sequence in insulin lispro disrupts the hydrophobic and electrostatic interactions at the dimer interface that are crucial for self-association in regular human insulin.[4][5] This steric hindrance significantly weakens the propensity for dimer and subsequent hexamer formation.[1][4] Consequently, even in the presence of zinc and phenolic preservatives in pharmaceutical preparations, insulin lispro exists in a state of weaker association.[11] Upon subcutaneous injection and dilution in the interstitial fluid, the hexameric structures rapidly dissociate into monomers, which are then quickly absorbed into circulation.[1][11] This rapid dissolution is the primary reason for insulin lispro's fast onset of action. Studies have shown that this structural modification leads to a 200- to 300-fold reduction in dimerization constants for rapid-acting analogs when compared to RHI.[1]

Physicochemical and Pharmacokinetic Profiles

The structural alteration directly translates to distinct physicochemical and pharmacokinetic properties, which are summarized below. Despite the amino acid inversion, both insulin lispro and regular human insulin have identical empirical formulas and molecular weights.[8][12]

Table 2: Comparative Physicochemical and Pharmacokinetic Data

| Property | Regular Human Insulin | Insulin Lispro |

| Molecular Weight (Da) | 5808 | 5808 |

| Empirical Formula | C257H383N65O77S6 | C257H383N65O77S6 |

| Onset of Action | 30-60 minutes | ~15 minutes |

| Peak Action | 2-3 hours | 30-90 minutes |

| Duration of Action | 5-8 hours | < 5 hours |

| Biological Half-life (subcutaneous) | ~1.5 hours | ~1 hour |

This table presents a summary of key physicochemical and pharmacokinetic parameters. Data sourced from[8][12][13][14].

Receptor Binding and Signaling

The ultimate therapeutic action of insulin is mediated through its binding to the insulin receptor (IR), a transmembrane protein that initiates a cascade of intracellular signaling events.[15] The amino acid substitutions in insulin lispro are located in a region of the molecule not directly involved in receptor binding.[5] Consequently, insulin lispro retains a binding affinity for the insulin receptor that is comparable to that of regular human insulin.[16][17]

One study using surface plasmon resonance (SPR) to analyze the interaction with the insulin receptor ectodomain (isoform A) reported dissociation constants (KD) for two binding sites. For regular human insulin, the high-affinity site (KD1) was 38.1 ± 0.9 nM and the low-affinity site (KD2) was 166.3 ± 7.3 nM. For insulin lispro, the corresponding values were KD1 = 73.2 ± 1.8 nM and KD2 = 148.9 ± 6.1 nM.[18] Another study observed that treatment with insulin lispro increased the total number of insulin binding sites and the affinity of these sites on circulating monocytes in patients with type 1 diabetes.[19]

Upon binding, the activated insulin receptor triggers downstream signaling pathways, primarily the PI3K/Akt pathway, which is responsible for most of insulin's metabolic effects, including the translocation of GLUT4 glucose transporters to the cell membrane.

Key Experimental Methodologies

The characterization of the structural and functional differences between insulin lispro and RHI relies on a suite of sophisticated biophysical and analytical techniques.

X-Ray Crystallography

-

Objective: To determine the three-dimensional atomic structure of insulin and its analogs in the crystalline state.

-

Methodology:

-

Crystallization: Highly purified insulin (or insulin lispro) is induced to form well-ordered crystals. This is often achieved in the presence of zinc and phenolic compounds to stabilize the hexameric form.[20]

-

X-ray Diffraction: The crystal is mounted and exposed to a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots.[21]

-

Data Collection: The intensities and positions of the diffracted spots are meticulously recorded as the crystal is rotated.[22]

-

Structure Solution and Refinement: Complex computational algorithms are used to process the diffraction data and calculate an electron density map of the molecule. An atomic model is then built into this map and refined to best fit the experimental data, yielding a detailed 3D structure.[20] The resolution of the data (e.g., 1.60 Å for PDB entry 6NWV) indicates the level of detail in the final structure.[23]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To investigate the structure, dynamics, and interactions of insulin in solution, which more closely mimics the physiological environment.

-

Methodology:

-

Sample Preparation: A concentrated solution of isotopically labeled (e.g., ¹⁵N, ¹³C) or unlabeled insulin is prepared in a suitable buffer. Studies are often conducted under conditions that favor the monomeric state (e.g., in the presence of an organic cosolvent like acetic acid) to simplify the complex spectra.[24][25]

-

Data Acquisition: The sample is placed in a strong magnetic field and subjected to pulses of radiofrequency energy. The atomic nuclei absorb and re-emit this energy at frequencies that are specific to their chemical environment. Multidimensional NMR experiments (e.g., 2D ¹H-¹H COSY, ¹H-¹⁵N HSQC) are performed to resolve signals from individual atoms and determine through-bond and through-space connectivities.[24][26]

-

Data Analysis: The resulting spectra are analyzed to assign resonances to specific atoms in the protein sequence. This information is then used to calculate interatomic distances and dihedral angles, which serve as constraints for calculating a family of 3D structures consistent with the NMR data.[24]

-

Surface Plasmon Resonance (SPR)

-

Objective: To measure the real-time kinetics of the interaction between insulin and its receptor, providing quantitative data on association (ka) and dissociation (kd) rates, and affinity (KD).

-

Methodology:

-

Sensor Chip Preparation: One of the binding partners (the "ligand"), typically the insulin receptor or an antibody that captures the receptor, is immobilized on the surface of a gold-plated sensor chip.[18]

-

Analyte Injection: A solution containing the other binding partner (the "analyte," i.e., insulin or insulin lispro) is flowed over the sensor surface.

-

Signal Detection: Binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface. This change is detected in real-time as a shift in the angle of minimum reflected light intensity, measured in resonance units (RU).

-

Kinetic Analysis: The rates of association (during analyte injection) and dissociation (during buffer flow) are monitored. These sensorgram curves are then fitted to various binding models (e.g., a two-site binding model) to calculate the kinetic constants (ka, kd) and the equilibrium dissociation constant (KD = kd/ka).[18]

-

Conclusion

The structural distinction between insulin lispro and regular human insulin is a prime example of rational drug design, where a targeted modification of the primary amino acid sequence leads to significant and clinically beneficial changes in the molecule's higher-order structure and pharmacokinetic behavior. The inversion of proline and lysine at positions B28 and B29 fundamentally alters the self-association properties of the insulin molecule, promoting rapid dissociation into active monomers upon injection. This results in a pharmacokinetic profile that more closely mimics the natural physiological response to meals, offering improved glycemic control for individuals with diabetes. The detailed characterization of these differences, made possible by advanced analytical techniques, continues to inform the development of next-generation insulin analogs.

References

- 1. uspharmacist.com [uspharmacist.com]

- 2. drugs.com [drugs.com]

- 3. ema.europa.eu [ema.europa.eu]

- 4. Insulin lispro - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Insulin- Pharmacology, Therapeutic Regimens and Principles of Intensive Insulin Therapy - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Understanding insulin and its receptor from their three-dimensional structures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. droracle.ai [droracle.ai]

- 9. Humalog (Insulin Lispro (Human Analog)): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 10. Insulin - Proteopedia, life in 3D [proteopedia.org]

- 11. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Insulin Lispro [pdb101.rcsb.org]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. Insulin Lispro | C257H389N65O77S6 | CID 16132438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. droracle.ai [droracle.ai]

- 15. The Insulin Receptor and Its Signal Transduction Network - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. diabetesjournals.org [diabetesjournals.org]

- 17. researchgate.net [researchgate.net]

- 18. Insulin receptor-insulin interaction kinetics using multiplex surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The human insulin analog insulin lispro improves insulin binding on circulating monocytes of intensively treated insulin-dependent diabetes mellitus patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Structural principles of insulin formulation and analog design: A century of innovation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. alpco.com [alpco.com]

- 22. [PDF] X-Ray Single Crystal Photographs of Insulin | Semantic Scholar [semanticscholar.org]

- 23. rcsb.org [rcsb.org]

- 24. Comparative 2D NMR studies of human insulin and des-pentapeptide insulin: sequential resonance assignment and implications for protein dynamics and receptor recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. NMR Spectroscopic Analysis to Evaluate the Quality of Insulin: Concentration, Variability, and Excipient Content - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Anabolic Effects of Insulin Lispro in L6 Myotubes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to investigate the anabolic effects of the rapid-acting insulin (B600854) analog, insulin lispro, in the L6 rat skeletal muscle cell line. This in vitro model is instrumental for dissecting the molecular mechanisms underlying insulin action in a highly controlled environment. This document details the core signaling pathways, experimental protocols, and data interpretation relevant to studying insulin lispro-mediated anabolism.

Core Anabolic Signaling Pathway: PI3K/Akt/mTOR

Insulin lispro, like regular human insulin, exerts its anabolic effects primarily through the activation of the Phosphoinositide 3-kinase (PI3K)/Akt (also known as Protein Kinase B)/mammalian Target of Rapamycin (mTOR) signaling cascade. Upon binding to the insulin receptor (IR) on the surface of L6 myotubes, a series of intracellular events are triggered, culminating in increased glucose uptake, protein synthesis, and cell proliferation.

The binding of insulin lispro to its receptor initiates the autophosphorylation of the receptor's β-subunits, creating docking sites for insulin receptor substrate (IRS) proteins.[1] Phosphorylated IRS proteins then recruit and activate PI3K, which in turn phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt to the plasma membrane where it is phosphorylated and activated by phosphoinositide-dependent kinase 1 (PDK1) and mTOR Complex 2 (mTORC2).

Activated Akt is a critical node in the pathway, phosphorylating a multitude of downstream targets to mediate the anabolic effects of insulin lispro. For glucose uptake, Akt phosphorylates AS160 (Akt substrate of 160 kDa), which leads to the translocation of GLUT4-containing vesicles to the plasma membrane, facilitating glucose entry into the cell. In the context of protein synthesis, Akt activates mTOR Complex 1 (mTORC1), which then phosphorylates and activates p70 S6 kinase (S6K1) and inactivates the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[2] These events collectively lead to the initiation of mRNA translation and an increase in protein synthesis.

Caption: PI3K/Akt/mTOR signaling cascade activated by insulin lispro.

Quantitative Data on Anabolic Effects

Studies have demonstrated that the anabolic actions of insulin lispro in L6 myotubes, including the stimulation of glucose and amino acid transport, occur with a dose-dependency and time-course that are virtually identical to those of human regular insulin.[1] Given this functional equivalence in vitro, data from studies using human regular insulin can serve as a reliable proxy for quantifying the anabolic effects of insulin lispro in L6 myotubes.

Dose-Dependent Activation of Key Signaling Proteins

The following table summarizes the dose-dependent effect of insulin on the phosphorylation of key downstream signaling molecules in the PI3K/Akt/mTOR pathway in myotubes. The data is presented as the fold change in phosphorylation relative to the baseline (no insulin treatment).

| Insulin Concentration | p-Akt (Ser473) Fold Change | p-mTOR (Ser2448) Fold Change | p-S6K1 (Thr389) Fold Change | p-4E-BP1 (Thr37/46) Fold Change |

| 0.05 nM | ~1.0 | ~1.5 | ~1.0 | ~1.2 |

| 0.25 nM | ~1.0 | ~1.6 | ~1.0 | ~1.3 |

| 0.5 nM | ~2.5 | ~1.8 | ~2.0 | ~1.8 |

| 1.0 nM | ~2.8 | ~2.0 | ~2.2 | ~2.0 |

| 10 nM | ~4.0 | ~3.0 | ~2.5 | ~2.5 |

| 50 nM | ~4.2 | ~3.2 | ~2.6 | ~2.8 |

| Data is adapted from a study on L6 myotubes to illustrate dose-dependent effects of insulin.[2] |

Effect on Glucose Uptake

The table below illustrates the typical dose-dependent increase in glucose uptake in L6 myotubes in response to insulin stimulation.

| Insulin Concentration | Glucose Uptake (% of Basal) |

| 0 nM (Basal) | 100% |

| 1 nM | ~130% |

| 10 nM | ~180% |

| 100 nM | ~220% |

| Data is representative of typical findings in L6 myotubes. |

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining reproducible results when studying the anabolic effects of insulin lispro.

Caption: Overview of the experimental workflow for studying insulin lispro effects.

L6 Myotube Culture and Differentiation

-

Cell Seeding: Plate L6 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Proliferation: Culture the cells at 37°C in a humidified atmosphere with 5% CO2 until they reach approximately 80-90% confluency.

-

Differentiation Induction: To induce differentiation into myotubes, replace the growth medium with differentiation medium, which consists of DMEM supplemented with 2% horse serum and 1% penicillin-streptomycin.

-

Myotube Maturation: Maintain the cells in differentiation medium for 5-7 days, replacing the medium every 48 hours. Successful differentiation is characterized by the fusion of myoblasts into elongated, multinucleated myotubes.

-

Serum Starvation: Prior to insulin lispro treatment, serum-starve the differentiated myotubes for 4-18 hours in serum-free DMEM to establish a basal signaling state.

Glucose Uptake Assay (2-NBDG Method)

This assay measures the uptake of a fluorescent glucose analog, 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose).

-

Cell Preparation: Differentiate and serum-starve L6 myotubes in a 96-well plate.

-

Insulin Lispro Stimulation: Treat the myotubes with varying concentrations of insulin lispro (or a vehicle control) in Krebs-Ringer-HEPES (KRH) buffer for 30 minutes at 37°C.

-

2-NBDG Incubation: Add 2-NBDG to a final concentration of 50 µM to each well and incubate for 1 hour at 37°C.

-

Washing: Remove the 2-NBDG solution and wash the cells three times with ice-cold PBS to remove extracellular fluorescence.

-

Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

Protein Synthesis Assay (SUnSET Method)

The Surface Sensing of Translation (SUnSET) assay is a non-radioactive method to measure global protein synthesis based on the incorporation of puromycin (B1679871) into nascent polypeptide chains.

-

Cell Preparation: Differentiate and serum-starve L6 myotubes.

-

Insulin Lispro Stimulation: Treat the myotubes with insulin lispro for the desired time points.

-

Puromycin Labeling: Add puromycin to the culture medium at a final concentration of 1 µM and incubate for 30 minutes at 37°C.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-puromycin antibody. The intensity of the puromycin signal, which can be quantified by densitometry, is proportional to the rate of protein synthesis.

Cell Proliferation Assay (BrdU Incorporation)

This assay quantifies cell proliferation by measuring the incorporation of bromodeoxyuridine (BrdU), a thymidine (B127349) analog, into newly synthesized DNA.

-

Cell Seeding and Treatment: Seed L6 myoblasts and treat them with insulin lispro for the desired duration (typically 24-48 hours).

-

BrdU Labeling: Add BrdU to the culture medium and incubate for 2-4 hours to allow for its incorporation into the DNA of proliferating cells.

-

Fixation and Denaturation: Fix the cells and denature the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.

-

Immunodetection: Incubate the cells with a primary antibody against BrdU, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Signal Detection: Add a substrate for HRP (e.g., TMB) and measure the resulting colorimetric signal using a microplate reader at 450 nm. The absorbance is directly proportional to the amount of BrdU incorporated, and thus to the level of cell proliferation.

Conclusion

The L6 myotube cell line provides a robust and reliable in vitro system for elucidating the anabolic effects of insulin lispro. The experimental protocols detailed in this guide, in conjunction with the understanding of the underlying PI3K/Akt/mTOR signaling pathway, offer a solid framework for researchers and drug development professionals to investigate the molecular mechanisms of insulin action and to screen for novel therapeutic agents targeting muscle anabolism. The established functional equivalence between insulin lispro and regular human insulin in this cell line allows for valuable comparative studies and leveraging of existing data.

References

A Technical Guide to the Interaction of Humalog (Insulin Lispro) with Insulin Receptor Isoforms A and B

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the interaction between Humalog (insulin lispro), a rapid-acting insulin (B600854) analog, and the two isoforms of the human insulin receptor, IR-A and IR-B. A comprehensive review of binding kinetics, dissociation rates, and downstream signaling pathway activation is presented. This document summarizes quantitative data from key studies, offers detailed experimental methodologies, and visualizes complex biological processes and workflows to support advanced research and development in diabetology and oncology.

Introduction

This compound (insulin lispro) is a cornerstone in the management of diabetes mellitus, engineered for a more rapid pharmacokinetic profile compared to regular human insulin. This is achieved by reversing the natural proline-lysine sequence at positions B28 and B29 of the insulin B-chain, which reduces the molecule's tendency to form hexamers, thereby accelerating its absorption and onset of action.[1][2]

The physiological effects of insulin are mediated by the insulin receptor (IR), a transmembrane tyrosine kinase that exists in two isoforms: IR-A and IR-B. These isoforms arise from the alternative splicing of exon 11.[3] IR-B, which includes the 12 amino acids encoded by exon 11, is the predominant form in classic metabolic tissues like the liver, muscle, and adipose tissue. Conversely, IR-A is the dominant isoform in fetal tissues and is frequently overexpressed in various cancers.[3]